Methyl 3-methyloxetane-3-carboxylate

描述

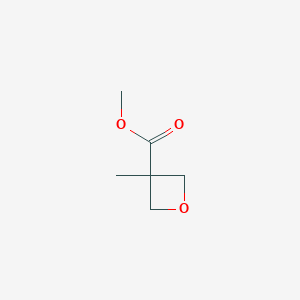

Methyl 3-methyloxetane-3-carboxylate (CAS 1260670-18-5) is a specialized organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its structure features a strained four-membered oxetane ring substituted with a methyl group and a methyl ester at the 3-position. This unique configuration imparts both steric and electronic effects, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound requires storage under inert conditions at 2–8°C to maintain stability .

Structure

2D Structure

属性

IUPAC Name |

methyl 3-methyloxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(3-9-4-6)5(7)8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJQLBQMKLNJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855637 | |

| Record name | Methyl 3-methyloxetane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-18-5 | |

| Record name | Methyl 3-methyloxetane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyloxetane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Methyl 3-methyloxetane-3-carboxylate (CAS No. 1260670-18-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Boiling Point : Data not available

- InChI Key : SNJQLBQMKLNJPR-UHFFFAOYSA-N

- Log P (Octanol/Water Partition Coefficient) : 1.75 (indicating moderate lipophilicity) .

This compound is believed to exert its biological effects through several mechanisms:

Anticancer Properties

A notable study explored the biological activity of methylated analogs of natural products, highlighting the enhanced potency of compounds with structural modifications similar to this compound. For example, compounds that incorporated methyl groups exhibited improved stability and bioactivity against MCF-7 breast cancer cells, suggesting a potential pathway for further research into this compound's anticancer effects .

Pharmacokinetics

The pharmacokinetic profile indicates high gastrointestinal absorption and low blood-brain barrier permeability, suggesting that while it may be effective systemically, it is unlikely to affect central nervous system targets significantly . The compound's ability to permeate skin barriers is also noteworthy, with a log Kp value indicating potential for topical applications .

Comparative Analysis with Related Compounds

| Compound Name | CAS No. | Molecular Weight | Log P | Biological Activity |

|---|---|---|---|---|

| This compound | 1260670-18-5 | 130.14 g/mol | 1.75 | Potential anticancer effects |

| 3-Methyloxetane-3-carboxylic acid | 28562-68-7 | 114.15 g/mol | 0.92 | Moderate biological activity |

| Methyl tetrahydrofuran-3-carboxylate | 53662-85-4 | Not specified | Not available | Limited data available |

Future Directions for Research

Further studies are necessary to elucidate the specific biological pathways influenced by this compound. Areas for future research include:

- In Vivo Studies : Conducting animal studies to assess the pharmacodynamics and therapeutic efficacy of the compound.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its anticancer activity.

- Structural Modifications : Exploring how variations in the chemical structure can enhance or alter its biological activity.

科学研究应用

Medicinal Chemistry

Potential Drug Development:

Methyl 3-methyloxetane-3-carboxylate is being investigated for its role as a building block in the synthesis of biologically active compounds. Its oxetane structure allows for the introduction of various substituents, which can lead to compounds with enhanced pharmacological properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antimicrobial activities, making them candidates for pharmaceutical development.

Case Study:

A study published in ResearchGate demonstrated the synthesis of oxetane derivatives from this compound, highlighting its application in creating novel compounds with potential therapeutic effects . This synthesis involved a telescoped procedure that efficiently produced various derivatives suitable for biological testing.

Organic Synthesis

Building Block in Organic Reactions:

The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of esters and other functional groups. Its ability to undergo ring-opening reactions makes it valuable for synthesizing larger, more complex molecules.

Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Ester of oxetane | Simplified structure; reactive oxetane ring |

| Benzyl 3-methyloxetane-3-carboxylate | Aromatic ester | Enhanced reactivity due to benzyl group |

| Ethyl 4-methylpentanoate | Straight-chain ester | Different carbon skeleton; simpler reactivity |

This table illustrates how this compound compares to other related compounds, emphasizing its unique structural characteristics that contribute to its utility in synthesis.

Polymer Chemistry

Polymerization Potential:

Due to its reactive nature, this compound can be utilized in polymer chemistry. It is capable of participating in copolymerization reactions, leading to the formation of polymers with tailored properties for specific applications, such as coatings and adhesives .

Case Study:

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Such modifications are crucial for developing advanced materials used in various industrial applications.

Environmental Applications

Biodegradable Materials:

The compound's structure lends itself to the creation of biodegradable polymers. Research has indicated that polymers derived from this compound can degrade more readily than traditional plastics, presenting an environmentally friendly alternative .

相似化合物的比较

Methyl oxetane-3-carboxylate (CAS 1638760-80-1)

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 116.12 g/mol

- Key Differences : Lacks the methyl group on the oxetane ring, resulting in reduced steric hindrance and lower molecular weight.

- Reactivity/Applications : Simpler structure may enhance solubility but reduce stability compared to its methyl-substituted counterpart. Used in synthetic routes requiring unhindered ester groups .

3-(Chloromethyl)-3-methyloxetane (CAS 822-48-0)

- Molecular Formula : C₅H₉ClO

- Molecular Weight : 120.58 g/mol

- Key Differences : Substitution of the ester group with a chloromethyl moiety increases electrophilicity, enabling nucleophilic substitution reactions.

- Reactivity/Applications : Primarily serves as a reactive intermediate in polymerization or cross-linking processes .

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate (CAS 1780733-73-4)

Cyclic Esters with Larger Rings (e.g., Methyl Cyclohexanecarboxylate, CAS 110-42-9)

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.18 g/mol

- Key Differences : Six-membered cyclohexane ring reduces ring strain, enhancing thermal stability but limiting reactivity compared to oxetanes.

- Applications : Common in fragrances and plasticizers due to lower reactivity .

Comparative Data Table

Key Research Findings

Steric and Electronic Effects : The methyl group in this compound stabilizes the oxetane ring against ring-opening reactions, a critical advantage in controlled drug delivery systems .

Reactivity Trends : Chloromethyl-substituted oxetanes (e.g., CAS 822-48-0) exhibit higher reactivity due to the electrophilic chlorine atom, enabling facile cross-linking in polymer chemistry .

Functional Group Influence : Hydroxymethyl derivatives (e.g., CAS 1780733-73-4) broaden utility in medicinal chemistry by allowing selective modifications, though they require careful handling to prevent oxidation .

Ring Size Impact : Oxetanes’ strained four-membered rings offer higher reactivity compared to six-membered cyclohexane analogs, making them preferable in dynamic combinatorial chemistry .

准备方法

Homologation of Oxetane-3-one

A key method involves the homologation of oxetane-3-one to produce methyl oxetane-3-carboxylate derivatives, including this compound. This approach was reported by Kephart et al. (2016), where the synthesis proceeds through:

- Starting from oxetane-3-one, a homologation step introduces the carboxylate functionality.

- The process involves selective transformations such as Tsuji hydrogenolysis of allylic acetates, osmium-free dihydroxylation, and oxidative cleavage to form the ester functionality.

- This method allows for the preparation of methyl esters of oxetane-3-carboxylic acids with high specificity and yield.

Catalytic Oxidation of 3-Alkyl-3-hydroxymethyl-oxetanes

A patented industrial process (US4824975A) describes a catalytic oxidation route:

- Starting from 3-methyl-3-hydroxymethyl-oxetane , oxidation is carried out in aqueous alkaline medium using oxygen or air as the oxidant.

- Palladium and/or platinum catalysts facilitate the selective oxidation at temperatures from 0°C to the boiling point of the reaction mixture.

- The reaction yields the corresponding 3-alkyloxetane-3-carboxylic acids , which can be esterified to methyl esters.

- This method is advantageous due to the use of inexpensive oxidants, high yields, and purity of the product, minimizing the need for further purification.

- The process is scalable and suitable for industrial production.

One-Pot Conversion from (3-methyloxetan-3-yl)methyl Carboxylic Esters

Recent research (2020) has demonstrated a one-pot synthetic procedure starting from (3-methyloxetan-3-yl)methyl carboxylic esters:

- This method converts these esters into 3-thiomethyltetrazines, useful intermediates in bioorthogonal chemistry.

- While primarily aimed at tetrazine synthesis, the starting esters include this compound derivatives.

- The procedure involves condensation with oxabicyclo[2.2.2]octyl orthoester intermediates, followed by oxidation.

- This approach highlights the versatility of this compound as a building block for further functionalization.

Detailed Reaction Conditions and Yields

| Preparation Method | Starting Material | Catalyst/Conditions | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Homologation of Oxetane-3-one | Oxetane-3-one | Tsuji hydrogenolysis, osmium-free dihydroxylation | Ambient to moderate | High | Multi-step but selective; suitable for complex oxetane carboxylates |

| Catalytic Oxidation of 3-methyl-3-hydroxymethyl-oxetane | 3-methyl-3-hydroxymethyl-oxetane | Pd/Pt catalyst, aqueous alkaline medium, oxygen gas | 0°C to boiling point | Very High | Industrially scalable; produces acid which can be esterified to methyl ester |

| One-pot conversion to 3-thiomethyltetrazines | (3-methyloxetan-3-yl)methyl esters | Condensation with OBO orthoester, oxidation | Room temperature | High | Enables divergent synthesis of functionalized derivatives; includes methyl ester precursors |

Mechanistic Insights and Considerations

- Homologation involves extending the carbonyl functionality of oxetane-3-one to introduce the ester group at the 3-position, maintaining the strained four-membered oxetane ring.

- Catalytic oxidation exploits the hydroxymethyl substituent as a handle for selective oxidation to the carboxylic acid, which can be subsequently esterified.

- The one-pot method leverages the reactivity of the methyl oxetane ester moiety for further heterocyclic transformations, demonstrating its synthetic utility beyond simple ester formation.

Summary of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Homologation | High specificity, suitable for complex derivatives | Multi-step, requires careful control |

| Catalytic Oxidation | High yield, scalable, uses inexpensive reagents | Requires precious metal catalysts |

| One-pot Conversion | Versatile for downstream functionalization | Primarily for tetrazine synthesis, not direct ester prep |

常见问题

Basic: What are the standard synthetic routes for Methyl 3-methyloxetane-3-carboxylate, and how are yields optimized?

Answer:

The compound is typically synthesized via cyclization reactions. A widely cited method involves reacting trimethylolalkanes with dialkyl carbonates under controlled conditions, achieving up to 87.5% yield . For example, trimethylolpropane reacts with dimethyl carbonate in the presence of a base catalyst to form oxetane derivatives. Key parameters for yield optimization include temperature (80–120°C), reaction time (6–12 hours), and stoichiometric ratios of reactants . Alternative routes may employ ring-closing strategies using activated esters, though these often require stringent anhydrous conditions .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Core characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the oxetane ring and ester moiety (e.g., δ ~4.5 ppm for oxetane protons) .

- IR spectroscopy for carbonyl (C=O stretch at ~1740 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups .

- Mass spectrometry (HRMS) to verify molecular weight (116.117 g/mol) and fragmentation patterns .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Answer:

Discrepancies in yields (e.g., 87.5% vs. lower values) often stem from:

- Catalyst selection : Strong bases (e.g., NaH) may degrade sensitive intermediates, while milder bases (K₂CO₃) improve reproducibility .

- Purification methods : Column chromatography vs. distillation can affect recovery rates.

- Reaction monitoring : Inline FTIR or HPLC tracking of intermediates reduces side-product formation .

A systematic review of reaction parameters in peer-reviewed protocols is critical for reconciling data .

Advanced: What strategies are effective for studying the compound’s interaction with biological targets?

Answer:

To probe medicinal chemistry applications:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities with enzymes/receptors .

- Molecular docking simulations (e.g., AutoDock Vina) model interactions with active sites, guided by structural analogs like 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid .

- In vitro assays (e.g., enzyme inhibition) validate activity, with IC₅₀ values compared to structurally related oxetanes .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Impervious gloves (nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations via gas detection tubes .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Refer to SDS guidelines for emergency procedures (e.g., eye rinsing with 0.9% saline) .

Advanced: How does modifying substituents on the oxetane ring impact physicochemical properties?

Answer:

Systematic SAR studies reveal:

- Lipophilicity : Adding methyl groups increases logP, enhancing membrane permeability (calculated via ChemAxon) .

- Steric effects : Bulky substituents (e.g., phenyl) reduce rotational freedom, affecting binding kinetics .

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) stabilize the oxetane ring against hydrolysis .

Experimental validation via Hammett plots or computational DFT studies is recommended .

Basic: What are the compound’s applications in materials science?

Answer:

- Polymer precursors : The oxetane ring undergoes cationic ring-opening polymerization to form polyethers for coatings .

- Crosslinking agents : Derivatives like 3-ethyl-3-hydroxymethyloxetane enhance thermoset resin stability .

- Liquid crystals : Structural analogs exhibit mesogenic properties under polarized microscopy .

Advanced: How can computational methods predict the compound’s stability under varying conditions?

Answer:

- DFT calculations (Gaussian 16) model hydrolysis pathways, identifying transition states and activation energies .

- Molecular dynamics simulations (Amber) assess thermal degradation thresholds (e.g., >150°C) .

- QSPR models correlate substituent effects with shelf-life predictions in accelerated stability tests .

Basic: What are best practices for long-term storage?

Answer:

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .

- Container : Amber glass vials with PTFE-lined caps minimize moisture ingress .

- Stability monitoring : Periodic HPLC analysis detects degradation products (e.g., carboxylic acid derivatives) .

Advanced: What role does the compound play in kinetic studies of cycloaddition reactions?

Answer:

As a dienophile in Diels-Alder reactions:

- Kinetic profiling : UV-Vis spectroscopy tracks reaction progress, with rate constants (k) calculated via the Michaelis-Menten model .

- Steric effects : The methyl group lowers activation energy (ΔG‡) by ~2 kcal/mol compared to unsubstituted oxetanes .

- Solvent optimization : Nonpolar solvents (toluene) favor endo selectivity in cycloadditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。